Ethylmedetomidine-d5 Hydrochloride

LC-MS/MS internal standard isotopic cross-talk

Ethylmedetomidine-d5 Hydrochloride (CAS N/A; molecular formula C₁₅H₁₆D₅ClN₂; MW 269.82) is the pentadeuterated hydrochloride salt of N-ethylmedetomidine, a recognized impurity of the α₂-adrenoceptor agonist medetomidine (designated USP Dexmedetomidine Related Compound C). The compound carries five deuterium atoms exclusively on the N-ethyl substituent, distinguishing it from other commercially available deuterated medetomidine analogs such as medetomidine-d₃ (three deuterium atoms at the ethyl-bridge methyl position) and medetomidine-d₅ (d₅-Major; deuterium distributed on the dimethylphenyl moiety).

Molecular Formula C₁₅H₁₆D₅ClN₂
Molecular Weight 269.82
Cat. No. B1153681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylmedetomidine-d5 Hydrochloride
Molecular FormulaC₁₅H₁₆D₅ClN₂
Molecular Weight269.82
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylmedetomidine-d5 Hydrochloride: A Deuterated Impurity Reference Standard for Medetomidine/Dexmedetomidine Quantitative Analysis


Ethylmedetomidine-d5 Hydrochloride (CAS N/A; molecular formula C₁₅H₁₆D₅ClN₂; MW 269.82) is the pentadeuterated hydrochloride salt of N-ethylmedetomidine, a recognized impurity of the α₂-adrenoceptor agonist medetomidine (designated USP Dexmedetomidine Related Compound C) . The compound carries five deuterium atoms exclusively on the N-ethyl substituent, distinguishing it from other commercially available deuterated medetomidine analogs such as medetomidine-d₃ (three deuterium atoms at the ethyl-bridge methyl position) [1] and medetomidine-d₅ (d₅-Major; deuterium distributed on the dimethylphenyl moiety) [2]. As a stable isotope-labeled internal standard (SIL-IS), it is intended for LC-MS/MS or GC-MS quantification of ethylmedetomidine in pharmaceutical impurity profiling, forensic toxicology, and environmental surveillance of medetomidine-related compounds .

Why Medetomidine-d₃ or Other Deuterated Medetomidine Analogs Cannot Replace Ethylmedetomidine-d₅ Hydrochloride in Impurity-Targeted Quantitative Workflows


Although multiple deuterated medetomidine analogs exist as LC-MS internal standards, they are structurally non-equivalent to ethylmedetomidine-d₅ and cannot serve as co-eluting SIL-IS for the N-ethyl impurity. Medetomidine-d₃ [1] and dexmedetomidine-¹³C,d₃ are designed to match the mass and chromatographic behavior of medetomidine/dexmedetomidine (MW 200.28; C₁₃H₁₆N₂), whereas ethylmedetomidine-d₅ must co-elute with ethylmedetomidine (MW 228.33; C₁₅H₂₀N₂), a compound bearing an additional N-ethyl substituent that alters both retention time and ionization efficiency. Substituting a medetomidine-based internal standard for an ethylmedetomidine assay introduces differential matrix effect compensation failure, because the internal standard no longer experiences the same ion suppression or enhancement as the analyte . Furthermore, ethylmedetomidine-d₅ carries five deuterium atoms on the metabolically labile N-ethyl position, whereas medetomidine-d₃ places deuterium on the ethyl-bridge methyl group—a difference that impacts the utility of the standard for metabolic pathway tracing and in-source fragmentation tracking [2].

Head-to-Head Quantitative Differentiation of Ethylmedetomidine-d₅ Hydrochloride Against Closest Deuterated Medetomidine Internal Standards


Superior Mass Difference (Δm = 5 Da) Reduces Isotopic Cross-Talk Compared to Medetomidine-d₃ (Δm = 3 Da)

Ethylmedetomidine-d₅ hydrochloride provides a +5.03 Da mass shift relative to unlabeled ethylmedetomidine (monoisotopic mass 228.16265 Da for the free base vs. 233.19619 Da for the d₅ free base), exceeding the +3.02 Da shift of medetomidine-d₃ versus medetomidine [1][2]. Best-practice guidelines for SIL-IS design specify a minimum mass difference of ≥3 Da for small-molecule quantitative LC-MS/MS to avoid spectral overlap between the [M+H]⁺ isotope clusters of analyte and internal standard . The 5 Da separation of ethylmedetomidine-d₅ provides a two-mass-unit safety margin above this threshold, whereas the 3 Da separation of medetomidine-d₃ operates at the minimum recommended boundary, increasing susceptibility to mutual ion contribution when the unlabeled analyte is present at high concentration relative to the internal standard .

LC-MS/MS internal standard isotopic cross-talk mass shift

Deuterium Placement on the N-Ethyl Substituent Enables Metabolic Pathway Tracking Unavailable with Medetomidine-d₃ or d₅-Major

The five deuterium atoms of ethylmedetomidine-d₅ are located exclusively on the N-ethyl group (1-ethyl-d₅-1H-imidazole), whereas medetomidine-d₃ carries three deuterium atoms on the methyl group of the ethyl bridge (2,2,2-trideuterio-1-(2,3-dimethylphenyl)ethyl) [1]. N-dealkylation represents the primary Phase I metabolic route for N-alkyl imidazole-containing α₂-agonists [2]. Consequently, ethylmedetomidine-d₅ can track the specific loss or retention of the N-ethyl group during metabolism by monitoring the mass shift of the dealkylated fragment, whereas medetomidine-d₃ loses its deuterium label upon N-demethylation of the imidazole ring (not applicable to medetomidine itself, which lacks an N-alkyl substituent) [3]. This positional labeling difference makes ethylmedetomidine-d₅ uniquely informative for elucidating the metabolic fate of the N-ethyl impurity in biological systems.

N-dealkylation metabolic tracing deuterium placement pharmacokinetics

Regulatory Identity as Deuterated USP Related Compound C Enables Pharmacopeial Impurity Quantification Unavailable with Generic Deuterated Medetomidine Standards

Ethylmedetomidine (the unlabeled base) is officially designated as Dexmedetomidine USP Related Compound C and Medetomidine N-Ethyl Impurity in pharmacopeial monographs [1][2]. Ethylmedetomidine-d₅ hydrochloride is the corresponding deuterated reference standard for this specific impurity. In contrast, medetomidine-d₃ and medetomidine-¹³C,d₃ are deuterated versions of the active pharmaceutical ingredient (API) itself, not of a specified impurity . For ANDA submissions and pharmaceutical quality control (QC) release testing, regulatory guidelines require impurity reference standards that match the chemical identity of the specific impurity being quantified . Using a deuterated API standard (e.g., medetomidine-d₃) as a surrogate internal standard for ethylmedetomidine quantification would fail to meet this identity requirement and could be rejected during regulatory review due to non-equivalent chromatographic behavior and mass spectrometric response.

USP Related Compound C pharmaceutical impurity regulatory compliance ANDA

Molecular Weight Differentiation (269.82 vs. 239.76 g/mol HCl Salt) Precludes Cross-Use as Internal Standard for Medetomidine, and Vice Versa

Ethylmedetomidine-d₅ hydrochloride has a molecular weight of 269.82 g/mol (C₁₅H₁₆D₅ClN₂), which is 30.06 g/mol heavier than medetomidine-d₃ hydrochloride (239.76 g/mol; C₁₃H₁₄D₃ClN₂) [1]. This mass difference reflects a fundamental structural difference: ethylmedetomidine-d₅ contains an additional N-ethyl substituent (+C₂H₅) compared to medetomidine-d₃. As a result, the two compounds exhibit different chromatographic retention times under reversed-phase HPLC conditions and different precursor-to-product ion transitions in MS/MS detection . Ethylmedetomidine-d₅ cannot serve as an internal standard for medetomidine quantification because it does not co-elute with medetomidine and would not correct for matrix effects affecting the medetomidine analyte. Conversely, medetomidine-d₃ cannot serve as an internal standard for ethylmedetomidine for the same reasons . This mutual exclusivity means that laboratories quantifying both the API and its N-ethyl impurity require two separate deuterated standards.

molecular weight analyte mismatch specificity SIL-IS selection

Definitive Application Scenarios for Ethylmedetomidine-d₅ Hydrochloride Based on Quantitative Differentiation Evidence


Regulatory Pharmaceutical Impurity Method Validation for ANDA Submissions

Pharmaceutical QC laboratories developing and validating HPLC-UV or LC-MS/MS methods for quantification of Dexmedetomidine USP Related Compound C (N-ethylmedetomidine) in drug substance or drug product should select ethylmedetomidine-d₅ hydrochloride as the deuterated internal standard. As established in Evidence Item 3, this compound is the deuterated analog of the specific pharmacopeial impurity, satisfying the identity requirement for impurity-specific reference standards. Using a generic deuterated medetomidine standard would fail method specificity criteria during regulatory review under ICH Q2(R1) guidelines [1]. The +5 Da mass shift (Evidence Item 1) also ensures compliance with the ≥3 Da minimum mass difference recommended for SIL-IS selection .

Forensic Toxicology and Drug Surveillance of Medetomidine Adulteration with N-Ethyl Impurity Profiling

Medetomidine has emerged as an adulterant in illicit fentanyl and heroin drug supplies [1]. Forensic laboratories conducting seized-drug analysis or post-mortem toxicology can employ ethylmedetomidine-d₅ hydrochloride to specifically quantify the N-ethyl impurity as a potential marker of synthetic route or batch origin. The positional deuterium labeling on the N-ethyl group (Evidence Item 2) enables differentiation between N-ethylmedetomidine originating as a synthesis byproduct versus metabolic N-ethylation products, providing intelligence for drug sourcing investigations. The structural specificity of the standard (Evidence Item 4) ensures that the quantitative result reflects only the target impurity and not medetomidine or dexmedetomidine.

Forced Degradation and Metabolic Stability Studies of N-Alkyl Medetomidine Derivatives

Research groups investigating the metabolic stability of N-alkyl-substituted medetomidine analogs can use ethylmedetomidine-d₅ hydrochloride as a tracer to specifically monitor N-deethylation rates in liver microsome or hepatocyte incubations. As detailed in Evidence Item 2, the exclusive placement of five deuterium atoms on the N-ethyl group creates a built-in mass tag that is conserved through all metabolic pathways except N-deethylation. This allows LC-HRMS quantification of the deethylated-to-parent ratio without requiring a separate analytical method for the metabolite, streamlining workflow compared to using non-positionally labeled standards such as medetomidine-d₃ .

Environmental Monitoring of Veterinary α₂-Agonist Residues with Process Impurity Differentiation

Environmental analytical laboratories monitoring medetomidine residues in surface water or soil near veterinary facilities can deploy ethylmedetomidine-d₅ hydrochloride as an internal standard for simultaneous quantification of medetomidine and its N-ethyl process impurity in a single LC-MS/MS run. By pairing ethylmedetomidine-d₅ (for the impurity) with medetomidine-d₃ (for the API), the method can distinguish environmental contamination from formulated drug product versus contamination from manufacturing waste streams based on the impurity-to-API ratio. This dual-standard approach is enabled by the mutual exclusivity of the two deuterated standards (Evidence Item 4), each matched to its respective analyte .

Quote Request

Request a Quote for Ethylmedetomidine-d5 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.